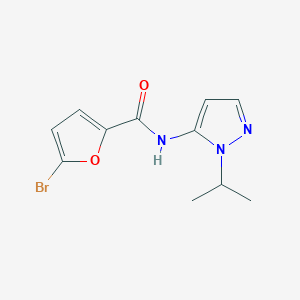

5-Bromo-N-(1-isopropyl-1h-pyrazol-5-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C11H12BrN3O2 |

|---|---|

Molecular Weight |

298.14 g/mol |

IUPAC Name |

5-bromo-N-(2-propan-2-ylpyrazol-3-yl)furan-2-carboxamide |

InChI |

InChI=1S/C11H12BrN3O2/c1-7(2)15-10(5-6-13-15)14-11(16)8-3-4-9(12)17-8/h3-7H,1-2H3,(H,14,16) |

InChI Key |

NHNKONNHXJSQLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Features a furan-carboxamide core linked to a 1-isopropyl-1H-pyrazole (5-membered nitrogen heterocycle). Bromine at the 5-position of the furan ring may enhance electrophilicity or serve as a halogen-bonding site .

- Analog 1 : 5-Bromo-N-(4-phenylbutyl)furan-2-carboxamide (CAS 353466-89-4) replaces the pyrazole with a phenylbutyl group , increasing hydrophobicity and altering steric bulk compared to the target compound’s pyrazole-isopropyl system .

- Analog 2 : N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1006334-38-8) incorporates a pyrazolo-pyrimidine scaffold, introducing fused heterocycles that could enhance π-stacking interactions in biological targets .

Substituent Analysis

Q & A

Q. What strategies optimize reaction scalability for gram-scale synthesis?

- Answer :

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling steps to improve aryl amidation yields.

- Flow chemistry : Implement continuous-flow reactors for bromination to enhance safety and reproducibility.

- Process analytics : Use in-line FTIR to monitor reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.